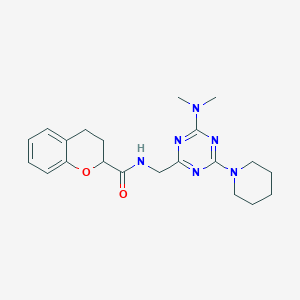

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

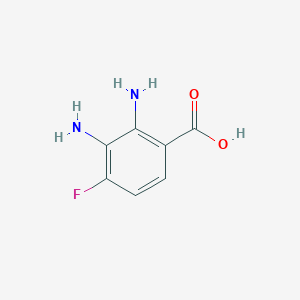

“2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate” is a chemical compound that belongs to the family of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopic techniques. For instance, ESI-MS, FT-IR, 1H and 13C NMR spectroscopic analysis, and X-ray diffractometry were used to determine the molecular structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the presence of the ferulic portion moved the carbon and proton chemical shifts of all neighboring protons/carbons (2′, 5′ and 6′) to lower field .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, UV–Vis (acetone) λ max (ε, L·mol −1 ·cm −1): 316 (469), 330 (3898) nm. 1H-NMR (400 MHz, DMSO- d6): δ = 6.51 (d, J = 9.6 Hz, 1H, H-3), 7.34 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 7.48 (d, J = 2.0 Hz, 1H, H-8), 7.70 (d, J = 8.4 Hz, 2H, H-3′), 7.83 (d, J = 8.4 Hz, 1H, H-5), 8.11 (d, J = 9.6 Hz, 1H, H-4), 8.15 (d, J = 8.4 Hz, 2H, H-2′) ppm. 13C {1H}-NMR (101 MHz, DMSO- d6): δ = 110.4 (CH, C-8), 115.8 (CH, C-3), 117.0 (Cq, C-4a), 118.8 (CH, C-6), 127.4 (Cq, C-1′), 129.2 (2CH, C-3′), 129.5 (CH, C-5), 131.8 (2CH, C-2′), 139.3 (Cq, C-4′), 143.9 (CH, C-4), 152.9 (Cq, C-7), 154.1 (Cq, C-8a), 159.7 (Cq, C-2), 163.4 (Cq, C=O) ppm .Aplicaciones Científicas De Investigación

Synthesis Methods and Derivative Formation

The chemical compound 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a subject of various synthesis methods and derivative formation studies in scientific research, contributing to the development of new chemical entities with potential applications in materials science and pharmaceuticals.

- Efficient Synthesis in Aqueous Media: A study describes an efficient synthesis method for creating a new class of furo[3,2-c]chromenes, which involves the reaction between dibenzoylacetylene and 4-hydroxycoumarine, leading to derivatives with potential applications in various scientific fields (Khalilzadeh et al., 2011).

- Microwave-Assisted Cyclization: Another research explores microwave-assisted cyclization for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a novel approach to chemical synthesis that could have broad implications for the development of new materials and drugs (Dao et al., 2018).

Antimicrobial and Antineoplastic Activities

Research on derivatives of this compound also highlights their potential antimicrobial and antineoplastic (anti-cancer) activities, which are crucial for the development of new therapeutic agents.

- Antimicrobial Activity: A study on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives showed significant in vitro growth inhibition against bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Bhat et al., 2013).

- Antineoplastic Activity: Research into 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives demonstrated promising antineoplastic activities on human tumor cell lines, suggesting a new leading skeleton suitable for further development in cancer therapy (Gašparová et al., 2010).

Physico-Chemical Properties and Applications

- Liquid Crystal Materials: A study on the synthesis and physico-chemical properties of polar liquid crystal materials incorporating a coumarin skeleton highlighted their potential applications in advanced materials, particularly for display technologies and optical devices (Morita et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds, such as coumarin-based derivatives, have been known to exhibit a wide range of biological and pharmacological activities . They have shown anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties on cholinesterase (ChE), and monoamine oxidase (MAO) .

Mode of Action

Coumarin-based compounds have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Biochemical Pathways

Coumarin-based compounds have been associated with a variety of biochemical pathways due to their diverse biological and pharmacological activities .

Result of Action

Coumarin-based compounds have been reported to exhibit a wide range of biological and pharmacological activities .

Safety and Hazards

The safety and hazards of similar compounds have been noted. For instance, the product “4-(4-Methoxyphenyl)-2-oxo-3-phenyl-2H-chromen-7-yl acetate” is sold “AS-IS” and the buyer assumes responsibility to confirm product identity and/or purity . Another compound, “(2-Oxochromen-7-yl)boronic acid”, has Hazard Statements H315, H317, H319, H335 and Precautionary statements P261, P264, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P362 .

Direcciones Futuras

The future directions of research on similar compounds could involve the development of new synthesis procedures, particularly under green conditions such as using green solvent, catalyst, and other procedures . Additionally, the exploration of their biological properties and the investigation of their potential applications in various fields could be of interest .

Propiedades

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-28-21-12-17(13-22(29-2)23(21)30-3)24(26)31-18-10-9-16-11-19(15-7-5-4-6-8-15)25(27)32-20(16)14-18/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVHYRMKYSQXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate](/img/structure/B2975043.png)

![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)

![Tert-butyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate](/img/structure/B2975049.png)

![5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2975054.png)

![3-(4-Isobutylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2975060.png)

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)